3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid
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Overview
Description
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid, also known as Veratric acid, is a derivative of benzoic acid. It is characterized by the presence of two methoxy groups and a methoxycarbonyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 3,4-Dimethylprotocatechuic acid
- Veratrumenoic acid
- Veratrylic acid
Uniqueness
3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group differentiates it from other similar compounds, making it valuable in various synthetic and research applications .
Properties
CAS No. |
128823-80-3 |
---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3,4-dimethoxy-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-7-5-4-6(10(12)13)8(9(7)16-2)11(14)17-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
MKDRDNZMGUXDIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)OC)OC |
Origin of Product |
United States |
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